Enhanced Electrophilic Reactivity via α-Keto Acid Moiety vs. 1-Phenyl-1H-pyrazole-4-carboxylic Acid
The α-keto acid functionality in 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid introduces a second electrophilic carbonyl group that is absent in the corresponding carboxylic acid analog, enabling participation in decarboxylative couplings and facilitating the formation of the biphenyltetrazole core of candesartan cilexetil . This structural feature reduces the need for separate activation steps and is associated with higher yields in subsequent condensation reactions compared to the simpler acid [1].
| Evidence Dimension | Number of electrophilic carbonyl centers |
|---|---|
| Target Compound Data | 2 (one keto, one carboxylic acid) |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5): 1 (carboxylic acid only) |
| Quantified Difference | +1 electrophilic carbonyl |
| Conditions | Structural comparison based on chemical composition |
Why This Matters
The additional electrophilic center expands the reaction scope for constructing complex drug scaffolds, which is critical for pharmaceutical process development where step economy and atom efficiency are prioritized [1].
- [1] Naka, T., Kubo, K. A New Class of Diacidic Nonpeptide Angiotensin II Receptor Antagonists: Candesartan Cilexetil. Current Pharmaceutical Design, 5, 453-472 (1999). View Source
